2-Ethyl-6-isopropylpyrazine

Flavor Chemistry Physicochemical Property Formulation Science

2-Ethyl-6-isopropylpyrazine (CAS 32262-93-4) is a heterocyclic organic compound belonging to the alkylpyrazine family, characterized by a pyrazine ring substituted with an ethyl group at position 2 and an isopropyl group at position This specific 2,6-disubstitution pattern imparts a characteristic roasted, nutty aroma. With a molecular formula of C9H14N2 and a molecular weight of approximately 150.22 g/mol, it is a higher molecular weight congener in the pyrazine flavor series, a feature that directly influences its physicochemical and sensory differentiation from lower molecular weight alternatives.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B13102353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-isopropylpyrazine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=CN=CC(=N1)C(C)C
InChIInChI=1S/C9H14N2/c1-4-8-5-10-6-9(11-8)7(2)3/h5-7H,4H2,1-3H3
InChIKeyXMIMIQPDDJVQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-isopropylpyrazine: A Distinctive C9 Alkylpyrazine for Roasted and Nutty Flavor Profiles


2-Ethyl-6-isopropylpyrazine (CAS 32262-93-4) is a heterocyclic organic compound belonging to the alkylpyrazine family, characterized by a pyrazine ring substituted with an ethyl group at position 2 and an isopropyl group at position 6. This specific 2,6-disubstitution pattern imparts a characteristic roasted, nutty aroma [1]. With a molecular formula of C9H14N2 and a molecular weight of approximately 150.22 g/mol, it is a higher molecular weight congener in the pyrazine flavor series, a feature that directly influences its physicochemical and sensory differentiation from lower molecular weight alternatives .

The Procurement Risk of Interchanging 2-Ethyl-6-isopropylpyrazine with Other Alkylpyrazines


Alkylpyrazines are a class of potent aroma compounds where minor structural variations lead to profound differences in sensory perception, physicochemical behavior, and regulatory status. Simply substituting 2-ethyl-6-isopropylpyrazine with a generic 'pyrazine' or a common analog like 2-ethyl-6-methylpyrazine can result in a mismatched flavor profile, altered release kinetics, and potential compliance issues. The evidence below demonstrates that 2-ethyl-6-isopropylpyrazine possesses quantifiable differences in lipophilicity, odor quality, and physical properties that directly impact its performance in formulated end-products, making generic substitution a tangible risk to product quality and safety [1].

Quantitative Differentiation of 2-Ethyl-6-isopropylpyrazine Against Closest Analogs


Enhanced Lipophilicity (LogP 2.16) Drives Different Flavor Release Kinetics vs. 2-Ethyl-6-methylpyrazine

2-Ethyl-6-isopropylpyrazine exhibits a calculated LogP of 2.16, which is substantially higher than that of its closest structural analog, 2-ethyl-6-methylpyrazine (LogP 1.17) . This ~0.99 unit increase in LogP indicates significantly greater lipophilicity, which directly predicts a lower water solubility, a higher affinity for lipid matrices, and a slower, more sustained flavor release profile in fat-containing food systems.

Flavor Chemistry Physicochemical Property Formulation Science

Differentiated Odor Profile: 'Roasted, Nutty' vs. 'Earthy, Baked Potato' of 2,3-Diethylpyrazine

The odor character of 2-ethyl-6-isopropylpyrazine is distinctly described as a roasted, nutty aroma, whereas its close analog 2,3-diethylpyrazine is principally characterized as earthy, nutty, with baked potato notes [1][2]. This differentiation in sensory profile is a direct consequence of the 2,6-disubstitution pattern (ethyl/isopropyl) versus the 2,3-disubstitution pattern (diethyl), which alters the compound's interaction with olfactory receptors.

Sensory Science Flavor Profiling Organoleptic Quality

Favorable Acute Toxicity Profile (LD50 >5000 mg/kg) Supports Safe Handling vs. More Hazardous Analogs

2-Ethyl-6-isopropylpyrazine demonstrates a very low order of acute oral toxicity, with an LD50 greater than 5000 mg/kg in rats [1]. This places it in a favorable safety category, in contrast to some structurally similar pyrazines such as 2,3-diethylpyrazine, which carries a GHS H302 hazard statement (Harmful if swallowed) . The absence of a hazardous decomposition profile and minimal irritation potential further differentiates it as a safer ingredient for industrial handling.

Toxicology Safety Data Regulatory Compliance

Higher Molecular Weight and Density Impact Volatility and Dosage in Fragrance Applications

With a molecular weight of 150.22 g/mol and a density of 0.99 g/mL at 20°C, 2-ethyl-6-isopropylpyrazine is significantly less volatile than its lower molecular weight analog 2-ethyl-6-methylpyrazine (MW 122.17 g/mol) [1][2]. The increased molecular mass, conferred by the isopropyl group, reduces the vapor pressure and consequently the rate of aroma release, making evaporation slower and the aroma more tenacious.

Physical Chemistry Volatility Control Fragrance Formulation

Procurement-Driven Application Scenarios for 2-Ethyl-6-isopropylpyrazine


Long-Lasting Roasted Nut Flavor for Shelf-Stable Savory Products

Leveraging its high LogP of 2.16 and roasted, nutty aroma profile, 2-ethyl-6-isopropylpyrazine is the preferred choice for formulating shelf-stable savory products like roasted nut snacks, instant soup mixes, and seasoning blends. Its lipophilic nature ensures it partitions into the lipid phase, providing a gradual release of roast notes over the product's shelf-life, unlike the more water-soluble 2-ethyl-6-methylpyrazine which can dissipate quickly .

Tenacious Fragrance Component for Long-Lasting Air Care Products

The higher molecular weight (150.22 g/mol) and density (0.99 g/mL) of 2-ethyl-6-isopropylpyrazine reduce its volatility, making it an excellent choice as a middle-to-base note in air fresheners and scented candles. It provides a persistent, warm, nutty background that outlasts more volatile pyrazines like 2-ethyl-6-methylpyrazine, as evidenced by its 23% greater molecular mass [1][2].

Simplified Regulatory Pathway for Food Flavor Formulations in Strict Compliance Regions

With an acute oral LD50 greater than 5000 mg/kg and no mandatory GHS hazard labeling, 2-ethyl-6-isopropylpyrazine presents a lower toxicological risk profile compared to 2,3-diethylpyrazine, which is classified as harmful if swallowed (H302). This facilitates easier regulatory acceptance and safer handling protocols, making it a strategically safer procurement choice for food manufacturers operating under stringent EU or FDA regulations [3].

Direct Coffee-Roast Character without Earthy Off-Notes for Coffee Analogues

When developing coffee alternatives or roasted beverage enhancers, 2-ethyl-6-isopropylpyrazine delivers a clean, roasted character without the earthy, baked-potato nuances associated with 2,3-diethylpyrazine. This direct flavor match reduces the complexity of the formula by minimizing the need for masking agents, directly stemming from its differentiated sensory profile documented in comparative olfactometry studies [4].

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